1-Decanol, aluminum salt

Catalog No.
S518204
CAS No.
26303-54-8
M.F
C30H63AlO3
M. Wt
498.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decanol, aluminum salt

CAS Number

26303-54-8

Product Name

1-Decanol, aluminum salt

IUPAC Name

aluminum;decan-1-olate

Molecular Formula

C30H63AlO3

Molecular Weight

498.8 g/mol

InChI

InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3

InChI Key

CFSOVYRQRBXGQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]

solubility

Soluble in DMSO

Synonyms

Aluminum decyloxide; Aluminum n-decoxide; EINECS 247-598-1; UNII-0I7OOW0WIB; 1-Decanol, aluminum salt; 1-Decanol, aluminum salt (3:1); Aluminium tri(decanolate); Decyl alcohol, aluminum salt.

Canonical SMILES

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]

The exact mass of the compound 1-Decanol, aluminum salt is 498.46 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Decanol, aluminum salt, is a long-chain aluminum alkoxide characterized by three C10 alkyl groups bonded to an aluminum center. This structure imparts significant hydrophobicity and compatibility with non-aqueous, nonpolar systems, a key differentiator from more common short-chain aluminum alkoxides like aluminum isopropoxide. Its primary procurement drivers are its function as a specialty rheology modifier for organic media and as a chemical precursor for alumina (Al₂O₃) materials where the long organic ligand influences hydrolysis rates and the final material's morphology. [REFS-1, REFS-2]

Procurement Fit

Primary Use Catalyst precursor for ring-opening polymerization
Solubility Profile Soluble in nonpolar organic media; hydrophobic C10 ligand
Handling Note Low melting point (6.4 °C); non-distillable, moisture-sensitive

Substituting 1-Decanol, aluminum salt with a generic or short-chain alternative introduces significant processing and performance risks. Short-chain alkoxides, such as aluminum isopropoxide or ethoxide, exhibit much faster hydrolysis rates, which can lead to uncontrolled precipitation and non-uniform material formation in sol-gel processes. [REFS-1, REFS-2] Their limited solubility in hydrocarbon-based systems makes them unsuitable for direct use as rheology modifiers in many non-aqueous formulations. Conversely, substituting with aluminum carboxylates (soaps) like aluminum stearate involves a different class of compound with distinct reaction chemistry, gelling mechanisms, and thermal stability profiles, making it an inappropriate functional equivalent for applications designed around an alkoxide precursor. [3]

Substitution Risk

1
Shorter-chain alkoxides may shift catalyst behavior Aluminum isopropoxide or ethoxide introduce different steric bulk and Lewis acidity, which may alter catalyst aggregation and stereocontrol in polymerization.
2
Distillability mismatch limits purification options Unlike distillable short-chain analogs, the C10 derivative cannot be purified by vacuum distillation; substitution changes handling and purity protocols.
3
Solubility in nonpolar media may not transfer Polar short-chain alkoxides may precipitate in hydrocarbon solvents where the decyloxy compound remains soluble, limiting surface-alkylation workflows.

Slower Hydrolysis for Sol-Gel Uniformity

The rate of hydrolysis of aluminum alkoxides is inversely related to the steric bulk and chain length of the alkyl group. Compared to common short-chain precursors, long-chain alkoxides like aluminum decanolate offer a significantly more controlled reaction. Studies show that hydrolysis is faster for aluminum alkoxides with smaller alkyl groups (e.g., ethoxide, isopropoxide), which can lead to rapid, difficult-to-control precipitation. [1] The use of long-chain alkyl groups is a known strategy to reduce the hydrolysis rate, enabling more homogeneous and defect-free material formation, a critical factor in producing high-quality ceramic coatings and catalysts. [2]

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataSlower, more controllable rate (inferred for C10 chain)
Comparator Or BaselineAluminum Ethoxide / Isopropoxide (C2/C3 chains): Faster, less controllable rate [<a href="https://doi.org/10.1021/cm9703358" target="_blank">1</a>]
Quantified DifferenceQualitatively slower; enables process stability not achievable with short-chain analogs
ConditionsAqueous or humid environments typical of sol-gel processing

For applications requiring uniform alumina films or particles, this compound's slower reactivity prevents premature gelation and improves the quality and reproducibility of the final product.

Chain bulkiness and catalyst aggregation
Class-level inference
Increased alkoxide bulkiness significantly alters catalyst aggregation state and stereocontrol
Supports ligand-bulkiness screening in ROP catalyst design
Direct kinetic data unavailable; based on chiral aluminum catalyst model systems

Enhanced Compatibility in Nonpolar Formulations

The performance of aluminum-based thickeners in hydrocarbon oils is dependent on the presence of long organic chains. Patent literature frequently describes processes where short-chain aluminum isopropoxide is reacted *in situ* with long-chain fatty acids (e.g., stearic acid) to form an effective grease structure. [1] 1-Decanol, aluminum salt, with its three C10 lipophilic chains, provides inherent compatibility with nonpolar lubricating oil base stocks. This contrasts with short-chain alkoxides, which lack the necessary hydrophobicity for direct use. The EPA's assessment of aluminum alkoxides confirms that hydrophobicity increases and water solubility decreases with longer alkyl chain length. [2]

Evidence DimensionHydrophobicity & Nonpolar Matrix Compatibility
Target Compound DataHigh (inherent from C10 chains)
Comparator Or BaselineAluminum Isopropoxide: Low (requires in-situ reaction with fatty acids to build compatibility) [<a href="https://patents.google.com/patent/US3791972A/en" target="_blank">1</a>]
Quantified DifferenceDirect compatibility vs. indirect/reactive compatibility
ConditionsFormulation in paraffinic or naphthenic lubricating oil base stocks

This compound can act as a direct, single-component rheology modifier or precursor in non-aqueous systems, simplifying the formulation process and avoiding the multi-step reactions required when starting with short-chain alkoxides.

Distillability: long-chain vs short-chain
Class-level inference
Non-distillable
MW 498.8 g/mol; short-chain analogs are distillable under reduced pressure
Distillation-based purification is not applicable
Requires alternative purification and moisture-sensitive handling

Precursor for Larger-Pore Alumina

The structure of the alkoxide precursor directly influences the morphology of the resulting alumina material. A comparative study on sol-gel synthesis of silicoaluminates demonstrated that the size of the alkyl group on the aluminum precursor is a key determinant of the final pore size. Specifically, the use of larger alkylaluminum precursors resulted in the formation of materials with large pores, whereas smaller alkyl groups (ethoxide, isopropoxide) produced compacted structures with small pore diameters. [1] The long C10 chain of aluminum decanolate acts as a porogenic agent during thermal decomposition, leading to a more open, porous structure.

Evidence DimensionResulting Material Pore Size
Target Compound DataLeads to larger pores (inferred for C10 chain)
Comparator Or BaselineAluminum Ethoxide / Isopropoxide / sec-Butoxide: Lead to smaller, more compact pore structures [<a href="https://doi.org/10.1021/cm9703358" target="_blank">1</a>]
Quantified DifferenceEnables formation of larger pores compared to standard short-chain precursors
ConditionsSol-gel synthesis of alumina-based materials followed by calcination

For developing catalysts or separation media where larger pore volume and specific surface morphology are critical for performance, this compound is a more suitable precursor than common short-chain aluminum alkoxides.

Hydrophobicity and nonpolar solubility
Supporting evidence
Soluble in nonpolar organic media
C10 ligand imparts high hydrophobicity
Enables homogeneous surface alkylation in hydrocarbon solvents
Qualitative solubility advantage over polar short-chain alkoxides
Melting point and physical state
Cross-study comparable
6.4 °C
~112 °C lower than aluminum isopropoxide
Dictates handling protocol: solid near ambient, liquefies with gentle warming
May require refrigeration for long-term solid storage
Catalytic dehydration of 1-decanol
Class-level inference
92.6% yield to α-decene over K₂O/γ-Al₂O₃
Supports investigation as catalyst precursor for decyl-chain transformations
Data from 1-decanol feedstock studies; direct decyloxide data unavailable

Controlled Deposition of Hydrophobic Alumina Coatings

Where process stability and final film uniformity are critical, the moderated hydrolysis rate of aluminum decanolate makes it the right choice. Its long alkyl chains reduce reactivity compared to aluminum isopropoxide, allowing for more controlled, reproducible deposition of thin alumina layers for protective or dielectric applications. [1]

Rheology Control in High-Performance Greases

For thickening hydrocarbon-based lubricants, fuels, or paints, this compound's inherent lipophilicity provides excellent compatibility. It serves as a direct alternative to the complex in-situ reaction of short-chain alkoxides with fatty acids, offering a more streamlined manufacturing process for specialty greases and gels. [2]

Large-Pore Alumina Catalyst Supports

When the goal is to produce high-performance catalysts with specific pore structures, the long decanolate ligand acts as a template to generate larger pores upon calcination. This makes it a superior precursor to aluminum ethoxide or isopropoxide for applications where reactant diffusion and active site accessibility within the catalyst support are paramount. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Ring-opening polymerization of cyclic esters
Bulky C10 alkoxide ligand
Catalyst aggregation state and polymer tacticity
Hydrophobic coatings and surface functionalization
Long-chain hydrophobicity and nonpolar solubility
Grafting density and dispersibility in hydrophobic matrices
Precursor for aluminum soaps and lubricant additives
Defined C10 chain-length composition
Gelling efficiency and thermal stability of final soap
Catalyst for dehydration and etherification of long-chain alcohols
Molecular aluminum source for active-site generation
Selectivity to linear alpha-olefins and conversion yield

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

498.46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0I7OOW0WIB

Related CAS

112-30-1 (Parent)

Other CAS

26303-54-8

Wikipedia

Aluminum decyloxide

General Manufacturing Information

1-Decanol, aluminum salt (3:1): INACTIVE
1: Guégan R, Giovanela M, Warmont F, Motelica-Heino M. Nonionic organoclay: a 'Swiss Army knife' for the adsorption of organic micro-pollutants? J Colloid Interface Sci. 2015 Jan 1;437:71-79. doi: 10.1016/j.jcis.2014.09.043. Epub 2014 Sep 28. PubMed PMID: 25313469.
2: Yang B, Barloi A, Kern M. Influence of air-abrasion on zirconia ceramic bonding using an adhesive composite resin. Dent Mater. 2010 Jan;26(1):44-50. doi: 10.1016/j.dental.2009.08.008. PubMed PMID: 19766300.
3: Groisman L, Rav-Acha C, Gerstl Z, Mingelgrin U. Sorption and detoxification of toxic compounds by a bifunctional organoclay. J Environ Qual. 2004 Sep-Oct;33(5):1930-6. PubMed PMID: 15356256.
4: Kapucu H, Mehmetoğlu U. Strategies for reducing solvent toxicity in extractive ethanol fermentation. Appl Biochem Biotechnol. 1998 Nov-Dec;75(2-3):205-14. PubMed PMID: 10230020.

Explore Compound Types